

Myricetin: A Technical Guide to its Chemical Structure, Functional Groups, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|-------------|-----------|
| Compound Name: | Myrciacetin | |
| Cat. No.: | B11929707 | Get Quote |

Executive Summary

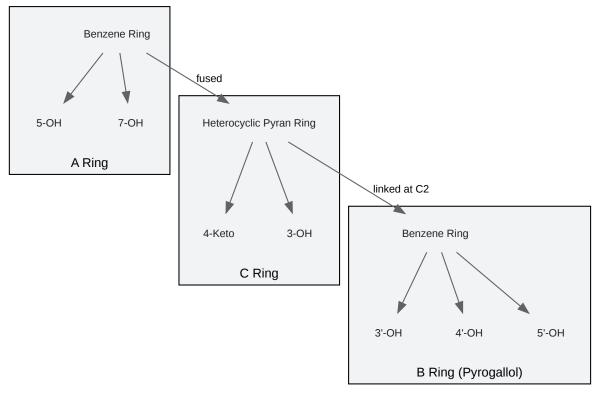
Myricetin is a naturally occurring flavonol, a subclass of flavonoids, found in numerous dietary sources such as vegetables, fruits, nuts, berries, and tea.[1][2] Structurally, it is a polyphenolic compound renowned for its potent antioxidant, anti-inflammatory, and anticarcinogenic properties.[1][3] This technical guide provides an in-depth analysis of myricetin's chemical structure, the functional groups that dictate its reactivity and biological activity, and its modulation of key cellular signaling pathways. This document consolidates physicochemical data, outlines relevant experimental protocols, and visualizes complex interactions to serve as a comprehensive resource for research and development.

Chemical Structure and Identification

Myricetin's core is a flavonoid backbone consisting of two benzene rings (A and B) linked by a three-carbon heterocyclic C ring.[4][5] It is specifically a hexahydroxyflavone, distinguished by six hydroxyl group substitutions, which are fundamental to its chemical behavior.[6][7]

Systematic Name: 3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one[1][6] Common Names: Myricetin, Cannabiscetin, Myricetol[1][6][7] Molecular Formula: C15H10O8[2] [3][6]





Schematic Representation of Myricetin's Core Structure

Click to download full resolution via product page

Caption: Schematic of Myricetin's A, B, and C ring structure with key functional groups.

Key Functional Groups and Their Significance

Myricetin's diverse biological activities are directly attributable to its specific arrangement of functional groups.

- Hydroxyl (-OH) Groups: Myricetin possesses six hydroxyl groups located at the 3, 5, 7, 3', 4', and 5' positions.[6][7][8] The number and location of these groups are critical for its potent antioxidant and radical-scavenging capabilities.[9] They act as hydrogen donors, which allows them to neutralize reactive oxygen species (ROS).[9]
- Pyrogallol Moiety: The B-ring features a pyrogallol group (three adjacent hydroxyl groups at 3', 4', and 5'). This configuration is a powerful antioxidant structural feature and is crucial for



high free-radical scavenging activity. It also imparts strong metal-chelating properties, particularly for iron, which can prevent the formation of hydroxyl radicals via the Fenton reaction.[4]

- α,β-Unsaturated Ketone: The C-ring contains a ketone group at position 4 conjugated with a
 C2-C3 double bond. This α,β-unsaturated carbonyl system contributes to the planarity of the
 molecule and facilitates electron delocalization across the flavonoid backbone, enhancing its
 stability and antioxidant capacity.
- 3-Hydroxyl Group: The hydroxyl group at the 3-position is particularly significant. It participates in metal chelation and is a key site for glycosylation in many natural myricetin derivatives. Its presence defines myricetin as a flavonol.[7]

Physicochemical Properties

A summary of myricetin's key physicochemical properties is presented below. These parameters are critical for understanding its solubility, stability, and pharmacokinetic profile.

| Property | Value | Reference(s) |
|-------------------------------|--|----------------|
| Molecular Weight | 318.23 g/mol | [6] |
| Appearance | Yellow crystalline solid | [6][10] |
| Melting Point | 357 °C | [6] |
| pKa (Strongest Acidic) | 6.37 - 6.63 | [7][11] |
| LogP (Partition Coefficient) | 1.2 - 2.94 (Varies by method) | [6][7][12][13] |
| Solubility (Water) | Very low (~1.1 - 16.6 μg/mL) | [11][13] |
| Solubility (Organic Solvents) | Soluble in DMSO (~10 mg/mL), DMF (~10 mg/mL), Ethanol (~1 mg/mL) | [10][14] |
| UV/Vis (λmax) | 255, 376 nm | [10] |

Experimental Protocols



Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol outlines a common in vitro method to determine the free-radical scavenging activity of myricetin.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution with a characteristic absorption maximum. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and can be quantified spectrophotometrically.

Methodology:

- Preparation of Reagents:
 - Prepare a stock solution of myricetin (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.
 - Prepare a series of dilutions from the stock solution to obtain various concentrations (e.g., 1 to 100 μg/mL).
 - Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

Assay Procedure:

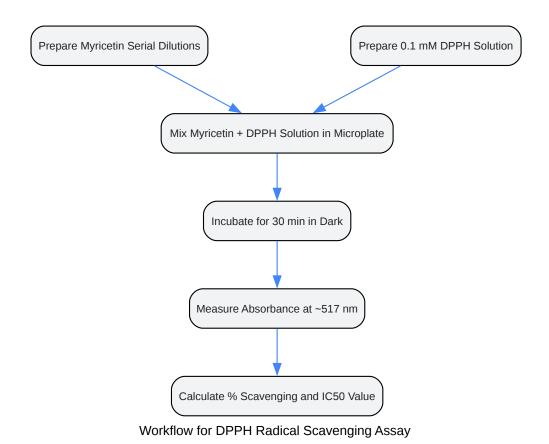
- $\circ~$ In a 96-well microplate, add a fixed volume of the DPPH solution (e.g., 100 $\mu L)$ to each well.
- \circ Add an equal volume (e.g., 100 µL) of the myricetin dilutions to the corresponding wells.
- \circ For the control, add the solvent (e.g., 100 μ L of methanol) instead of the myricetin solution to the DPPH.
- For the blank, add solvent to wells containing methanol without DPPH.



- Incubation and Measurement:
 - Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
 - Measure the absorbance of each well at the characteristic wavelength of DPPH (typically ~517 nm) using a microplate reader.

Calculation:

- The percentage of DPPH scavenging activity is calculated using the formula: %
 Scavenging = [(A_control A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the myricetin sample.
- The IC₅₀ value (the concentration of myricetin required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of myricetin.





Click to download full resolution via product page

Caption: A generalized workflow for determining antioxidant capacity using the DPPH assay.

Physicochemical Characterization: Partition Coefficient (LogP) Determination

Principle: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a traditional approach where the compound is partitioned between n-octanol and water. The concentration of the compound in each phase is measured to determine the partition coefficient.

Methodology:

- System Preparation:
 - Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and saturate it with n-octanol.
 - Saturate n-octanol with the buffered aqueous solution. This pre-saturation step is crucial to ensure thermodynamic equilibrium.
- Partitioning:
 - Prepare a stock solution of myricetin in the saturated n-octanol.
 - In a separatory funnel or vial, mix a known volume of the myricetin-octanol solution with a known volume of the saturated aqueous buffer (e.g., a 1:1 ratio).
 - Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.
 - Allow the two phases to separate completely. Centrifugation can be used to expedite separation.
- Quantification:
 - Carefully collect samples from both the n-octanol and aqueous phases.



Determine the concentration of myricetin in each phase using a suitable analytical method,
 such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Calculation:

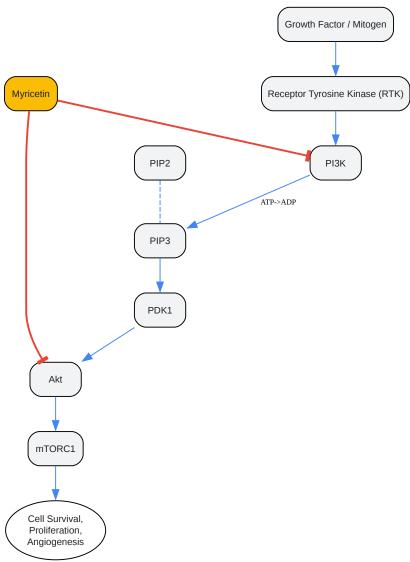
- The partition coefficient (P) is calculated as the ratio of the concentration of myricetin in the octanol phase to its concentration in the aqueous phase: P = [Myricetin]_octanol / [Myricetin] aqueous
- The LogP value is the base-10 logarithm of the partition coefficient: LogP = log10(P)

Modulation of Cellular Signaling Pathways

Myricetin exerts many of its biological effects by interacting with and modulating key intracellular signaling pathways that regulate cell growth, proliferation, inflammation, and apoptosis.

- PI3K/Akt/mTOR Pathway: This pathway is central to cell survival and proliferation and is
 often dysregulated in cancer. Myricetin has been shown to inhibit this pathway by reducing
 the phosphorylation of key components like Akt and mTOR.[15] This inhibition can lead to
 decreased cancer cell growth and the induction of apoptosis.[15]
- MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including ERK,
 JNK, and p38, are involved in cellular responses to various stimuli. Myricetin can modulate
 these pathways, for instance, by inhibiting MEK1, which in turn suppresses the
 phosphorylation of ERK.[16] In some contexts, it can increase the phosphorylation of JNK
 and p38, promoting apoptosis in cancer cells.[17]
- NF-κB Pathway: The NF-κB (nuclear factor kappa B) pathway is a critical regulator of inflammation. Myricetin can suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.[16]





Myricetin's Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Click to download full resolution via product page

Caption: Myricetin inhibits the PI3K/Akt pathway, a key regulator of cell survival.

Conclusion

Myricetin's chemical architecture, characterized by a hexahydroxylated flavonol backbone, directly underpins its significant biological activities. The pyrogallol moiety on the B-ring and the α,β -unsaturated ketone system are particularly crucial for its potent antioxidant and signaling



modulation capabilities. A thorough understanding of its physicochemical properties and its interactions with cellular pathways, such as PI3K/Akt, is essential for its development as a potential therapeutic or chemopreventive agent. The protocols and data presented in this guide offer a foundational resource for professionals engaged in the research and development of flavonoid-based compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Myricetin Wikipedia [en.wikipedia.org]
- 2. supremepharmatech.com [supremepharmatech.com]
- 3. nstchemicals.com [nstchemicals.com]
- 4. Myricetin: a Multifunctional Flavonol in Biomedicine PMC [pmc.ncbi.nlm.nih.gov]
- 5. foodstruct.com [foodstruct.com]
- 6. Myricetin | C15H10O8 | CID 5281672 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Showing Compound Myricetin (FDB012724) FooDB [foodb.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solid-State and Solution Characterization of Myricetin PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy -PMC [pmc.ncbi.nlm.nih.gov]



- 17. Myricetin induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in SK-BR-3 cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Myricetin: A Technical Guide to its Chemical Structure, Functional Groups, and Biological Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929707#chemical-structure-and-functional-groups-of-myricetin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com